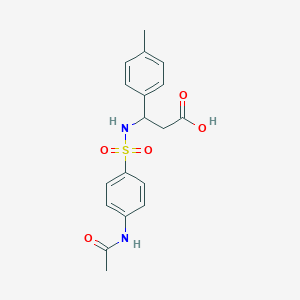

3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid, commonly known as AMPP, is a chemical compound that belongs to the class of sulfonamide drugs. It is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research for its anti-inflammatory and analgesic properties. The compound has shown promising results in various research studies and is considered a potential candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

Synthesis and Catalytic Applications

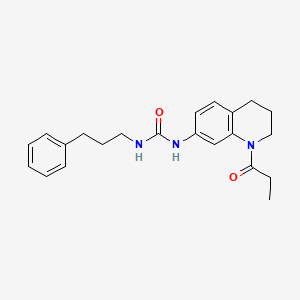

The application of related sulfonamide compounds in scientific research spans several areas, including synthesis methodologies and catalytic processes. For instance, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the versatility of sulfonamide compounds in synthesizing hydroxamic acids and ureas from carboxylic acids. This method offers good yields without racemization, under milder conditions, and is compatible with various protecting groups. The environmental friendliness and cost-effectiveness of this approach are highlighted by the recyclability of byproducts such as Oxyma and 4-nitrobenzenesulfonic acid (Thalluri, Mandal, Dev, & Manne, 2014).

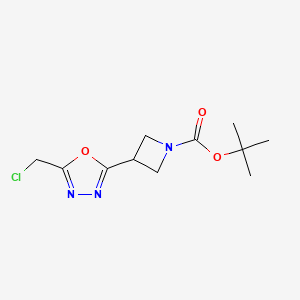

Antitumor Applications

A novel approach in the development of antitumor drugs involves using sulfonamide as the parent compound. By designing and synthesizing sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, researchers aim to create potent antitumor agents with lower toxicity. The therapeutic index of these compounds has been evaluated in mice, showing promising antitumor activity and low toxicity, indicating the potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).

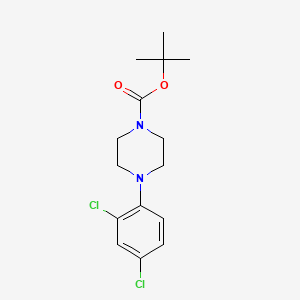

Herbicidal Activity

The synthesis of 4-aryloxyacetamido(propionamido)benzenesulfonamides from aryloxyacetic(propionic) acids and 4-aminobenzenesulfonamides reveals the herbicidal potential of sulfonamide derivatives. Characterization of these compounds through NMR, IR, elemental analyses, and MS demonstrates their good herbicidal activities, underscoring the utility of sulfonamide-based compounds in agricultural applications (De, 2003).

properties

IUPAC Name |

3-[(4-acetamidophenyl)sulfonylamino]-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-12-3-5-14(6-4-12)17(11-18(22)23)20-26(24,25)16-9-7-15(8-10-16)19-13(2)21/h3-10,17,20H,11H2,1-2H3,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKXMWHBAQHVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)

![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)

![5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2681689.png)

![2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile](/img/structure/B2681693.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)